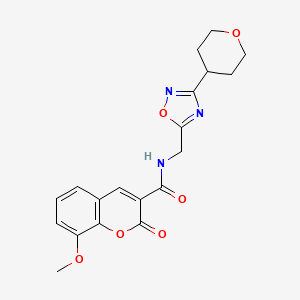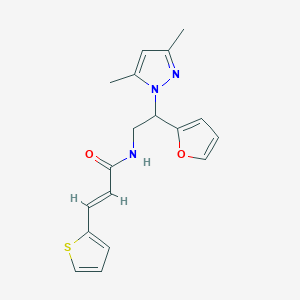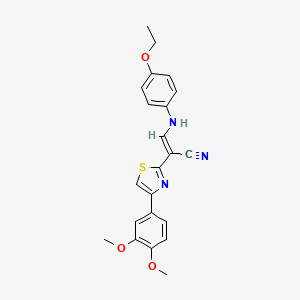
N-(4-(1H-pyrazol-3-yl)phényl)-4-oxo-4-phénylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide” is a complex organic compound. It likely contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrazole derivatives are often synthesized from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides .
Applications De Recherche Scientifique
- Notamment, le composé 13 a démontré une activité antipromastigote supérieure (IC50 = 0,018), surpassant les médicaments standard tels que la miltéfosine et l'amphotéricine B désoxycholate .
- Les composés 14 et 15 dérivés du pyrazole ont montré une inhibition significative contre Plasmodium berghei, avec respectivement 70,2% et 90,4% de suppression .
- Leur structure chimique unique et leurs profils d'activité en font des candidats précieux pour une exploration plus approfondie dans le développement de médicaments .
- Les chercheurs ont exploré les composés contenant de l'imidazole pour diverses applications thérapeutiques, notamment les propriétés antifongiques, antibactériennes et anti-inflammatoires .
Activité antileishmanienne
Potentiel antimalarique
Agents sûrs et efficaces
Analogues de l'imidazole
Stratégies de synthèse
En résumé, le N-(4-(1H-pyrazol-3-yl)phényl)-4-oxo-4-phénylbutanamide et les dérivés du pyrazole apparentés offrent des voies prometteuses pour lutter contre les maladies tropicales et faire progresser la découverte de médicaments. Leurs propriétés multiformes justifient des investigations et des optimisations supplémentaires pour un usage thérapeutique. 🌟
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide involves the reaction of 4-(1H-pyrazol-3-yl)benzaldehyde with 4-phenylbutyric acid in the presence of a coupling agent to form the intermediate, N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutyric acid. This intermediate is then converted to the final product by reaction with ammonia and acetic anhydride.", "Starting Materials": [ "4-(1H-pyrazol-3-yl)benzaldehyde", "4-phenylbutyric acid", "coupling agent", "ammonia", "acetic anhydride" ], "Reaction": [ "Step 1: React 4-(1H-pyrazol-3-yl)benzaldehyde with 4-phenylbutyric acid in the presence of a coupling agent (such as N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide) in anhydrous dichloromethane to form N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutyric acid.", "Step 2: Add ammonia to the reaction mixture and heat at reflux temperature for several hours to form the corresponding amide intermediate.", "Step 3: Add acetic anhydride to the reaction mixture and heat at reflux temperature for several hours to form the final product, N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide." ] } | |
Numéro CAS |
1207022-96-5 |
Formule moléculaire |
C19H17N3O2 |
Poids moléculaire |
319.364 |
Nom IUPAC |
4-oxo-4-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-4-2-1-3-5-15)10-11-19(24)21-16-8-6-14(7-9-16)17-12-13-20-22-17/h1-9,12-13H,10-11H2,(H,20,22)(H,21,24) |
Clé InChI |
ODLBDHKHPMEBAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Solubilité |
soluble |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one](/img/structure/B2380356.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2380361.png)
![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)
![(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2380365.png)
![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)

![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)

